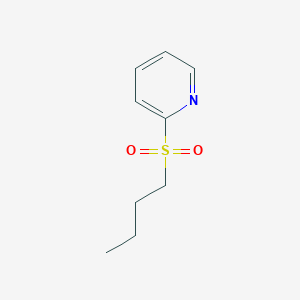
2-Butylsulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylsulfonylpyridine is a chemical compound that has shown promising applications in scientific research. It is a pyridine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Butylsulfonylpyridine as an inhibitor of CK2 involves binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity. The binding of 2-Butylsulfonylpyridine to the ATP-binding site is highly specific, and the compound has been shown to have a higher affinity for CK2 than other kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Butylsulfonylpyridine as a CK2 inhibitor have been extensively studied. In cancer cells, inhibition of CK2 by 2-Butylsulfonylpyridine has been shown to induce cell death and reduce tumor growth. In addition, the compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Butylsulfonylpyridine in lab experiments is its high specificity for CK2. This specificity allows for the selective inhibition of CK2 without affecting other kinases. However, one of the limitations of using 2-Butylsulfonylpyridine is its low solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Butylsulfonylpyridine in scientific research. One of the most promising directions is the development of new CK2 inhibitors based on the structure of 2-Butylsulfonylpyridine. These inhibitors could have improved specificity and potency, leading to more effective treatments for cancer and other diseases. Another future direction is the use of 2-Butylsulfonylpyridine as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science.
Conclusion:
In conclusion, 2-Butylsulfonylpyridine is a pyridine-based compound that has shown promising applications in scientific research. Its specificity as a CK2 inhibitor and its potential therapeutic benefits make it an attractive compound for further study. The development of new CK2 inhibitors and the use of 2-Butylsulfonylpyridine as a ligand in the synthesis of new metal complexes are exciting future directions for this compound.
Métodos De Síntesis
2-Butylsulfonylpyridine can be synthesized using different methods. One of the most common methods is the reaction of 2-bromopyridine with butylsulfinyl chloride in the presence of a base such as potassium carbonate. The reaction yields 2-butylsulfonylpyridine as the main product. Other methods include the reaction of 2-pyridylsulfinyl chloride with butylmagnesium bromide or the reaction of 2-butylsulfonyl chloride with pyridine in the presence of a base.
Aplicaciones Científicas De Investigación
2-Butylsulfonylpyridine has been used in various scientific research applications. One of the most significant applications is its use as an inhibitor of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases. 2-Butylsulfonylpyridine has also been used as a ligand in the synthesis of metal complexes that have shown promising applications in catalysis and material science.
Propiedades
Número CAS |
142023-34-5 |
|---|---|
Nombre del producto |
2-Butylsulfonylpyridine |
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-butylsulfonylpyridine |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 |
Clave InChI |
MAMRNPFNNBTNLS-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)C1=CC=CC=N1 |
SMILES canónico |
CCCCS(=O)(=O)C1=CC=CC=N1 |
Sinónimos |
Pyridine, 2-(butylsulfonyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
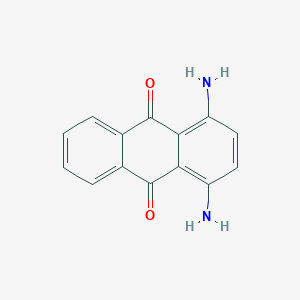
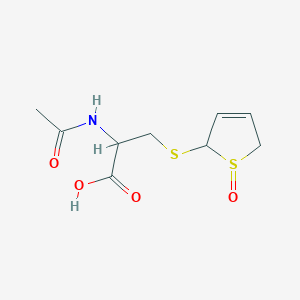
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)

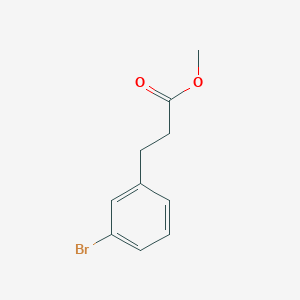


![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
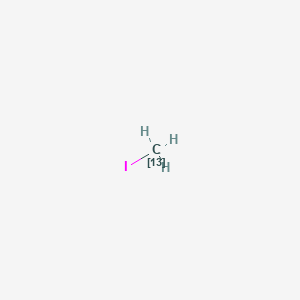
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
